4-Methylhex-5-enal
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Overview
Description
4-Methylhex-5-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct structure, which includes a methyl group and an alkene group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the hydroformylation of 4-methyl-1-pentene. This method utilizes a rhodium-based catalyst and operates under high pressure and temperature to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhex-5-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylhex-5-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 4-Methylhex-5-enoic acid.
Reduction: 4-Methylhex-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylhex-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhex-5-enal involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted .
Comparison with Similar Compounds
- 4-Methylidenehex-5-enal
- 4-Methylene-5-hexenal
- 5-Hexenal, 4-methyl-
Comparison: 4-Methylhex-5-enal is unique due to its specific structure, which includes both a methyl group and an alkene group. This combination allows it to undergo a diverse array of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
68235-57-4 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylhex-5-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
ONNBZNJCHJAMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C=C |
Origin of Product |
United States |
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